(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
Description
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a phenyl substituent at the 6-position and a carboxylic acid group at the 2-position of the piperidine ring. The stereochemistry (2S,6R) is critical to its molecular interactions, particularly in pharmacological contexts where enantiomeric purity often dictates biological activity.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2S,6R)-6-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
InChI Key |
WEJSMUPIMJAVAK-DHXVBOOMSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the chiral resolution using L-pyroglutamic acid, which separates the enantiomers based on their different solubilities . Another approach involves asymmetric hydrogenation of the corresponding ketone using chiral catalysts .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the chiral resolution or asymmetric synthesis methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to its observed effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (2R,6S)-6-Phenylpiperidine-2-carboxylic Acid Hydrochloride
The enantiomer (2R,6S)-6-phenylpiperidine-2-carboxylic acid hydrochloride () shares the same molecular formula and functional groups but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities, solubility, and receptor-binding affinities. For example, in drug development, one enantiomer may show therapeutic efficacy, while the other could be inactive or even toxic. The lack of specific data on the (2S,6R) isomer underscores the need for stereochemical analysis in comparative studies .
Hydroxylated Analog: (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride
This compound (CAS 63088-78-8, ) replaces the phenyl group with a hydroxyl substituent at the 5-position. Key differences include:
- Biological Activity : Hydroxylated piperidines are common in bioactive molecules, such as enzyme inhibitors or receptor modulators. The phenyl group in the target compound may favor lipophilic interactions, such as binding to membrane-bound targets .
Methyl-Substituted Derivative: 6-Methylpiperidine-2-carboxylic Acid
With a methyl group at the 6-position (CAS 154307-84-3, ), this analog lacks the aromatic phenyl ring. Structural and functional contrasts include:
- Electron Density : The phenyl group in the target compound introduces π-π stacking capabilities, which are absent in the methyl analog. This difference could influence binding to aromatic residues in proteins .
Dimethyl-Substituted Analog: (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride
This compound () features two methyl groups at the 2- and 6-positions and a carboxylic acid at the 4-position. Comparative analysis reveals:
- Molecular Weight : 193.67 g/mol (vs. ~235–250 g/mol estimated for the target compound, assuming a phenyl group adds ~77 g/mol).
- Symmetry : The dimethyl substitution may confer conformational rigidity, whereas the phenyl group in the target compound introduces planar asymmetry.
- Applications : Dimethylpiperidine derivatives are often used as intermediates in asymmetric synthesis or chiral catalysts .
Research Findings and Implications
- Stereochemistry Matters : The enantiomeric pair (2S,6R)/(2R,6S) highlights the necessity of chiral resolution in pharmaceutical synthesis to avoid off-target effects .
- Functional Group Trade-offs : Hydroxyl groups improve solubility but may reduce membrane permeability, whereas phenyl groups enhance lipophilicity for CNS-targeting drugs .
- Structural Complexity : Dimethyl-substituted analogs () are simpler to synthesize but lack the aromatic interactions critical for certain biological activities .
Biological Activity
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by a piperidine ring with a phenyl group and a carboxylic acid functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 241.73 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing its interactions with various biological targets.
Research indicates that (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride interacts with specific receptors and enzymes, potentially acting as an inhibitor or activator. The compound's mechanism involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to influence pathways related to pain perception and mood regulation.
Biological Activities
The biological activities of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can be categorized as follows:
- CNS Activity : Studies suggest that the compound may exhibit anxiolytic or antidepressant effects by modulating glutamate receptors.
- Antitumor Activity : Preliminary research indicates potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial strains.
CNS Activity
A study evaluated the effects of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups.
| Study | Model | Result |
|---|---|---|
| Rodent Anxiety Model | Significant anxiolytic effect observed |
Antitumor Activity
In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines, including lung carcinoma (NCI H292) and colon carcinoma (HT29). The findings revealed moderate cytotoxicity with IC values indicating effective inhibition.
| Cell Line | IC Value (µM) | Effect |
|---|---|---|
| NCI H292 | 25.4 | Moderate Cytotoxicity |
| HT29 | 30.1 | Moderate Cytotoxicity |
Antimicrobial Properties
Research conducted on the antimicrobial efficacy of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride demonstrated inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
